2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c1-3-8(7-12-5-1)11-14-10-9(15-11)4-2-6-13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYWJHTVBIQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287729 | |
| Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52333-48-9 | |
| Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinyl)oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridin 3 Yl Oxazolo 4,5 B Pyridine and Its Analogues
Retrosynthetic Analysis of the 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine System
A logical retrosynthetic analysis of the target molecule, this compound, reveals two principal disconnection points at the carbon-oxygen and carbon-nitrogen bonds of the oxazole (B20620) ring. This approach simplifies the bicyclic system into more readily available starting materials.
The primary disconnection (Path A) involves breaking the O-C2 and N-C2 bonds, which correspond to the formation of the oxazole ring from a 1,2-difunctionalized pyridine (B92270). This leads to the key precursors: 2-amino-3-hydroxypyridine (B21099) and a derivative of nicotinic acid (pyridine-3-carboxylic acid). This is the most common and direct synthetic strategy employed.
A secondary, less common disconnection could involve the formation of the pyridine ring onto a pre-existing oxazole structure, though this is generally a more complex and less utilized approach for this particular scaffold.
Classical Synthetic Approaches to Oxazolo[4,5-b]pyridines
Traditional methods for the synthesis of the oxazolo[4,5-b]pyridine (B1248351) core have historically relied on the cyclization of functionalized pyridine precursors, primarily through condensation reactions.
Cyclization Reactions Utilizing 2,3-Diaminopyridine Precursors
While the direct precursor is 2-amino-3-hydroxypyridine, its synthesis is a critical first step. Historically, methods for producing 2-amino-3-hydroxypyridine have been developed, including multi-stage processes starting from materials like furfural (B47365). nih.govnih.govthieme-connect.com One such process involves the ring-opening of a furfural derivative, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis to yield the desired aminohydroxypyridine. nih.gov Once obtained, this ortho-substituted aminophenol analogue is the cornerstone for building the oxazole ring.
Condensation Reactions with Carboxylic Acid Derivatives
The most prevalent classical method for constructing the 2-substituted oxazolo[4,5-b]pyridine system is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. nih.govclockss.orgresearchgate.netscispace.com To synthesize the title compound, this compound, nicotinic acid or its derivatives would be the required coupling partner.
These condensation reactions are typically promoted by dehydrating agents or acids at elevated temperatures. Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) are commonly used for this purpose, facilitating the cyclodehydration to form the oxazole ring in high yields. researchgate.netscispace.com For instance, heating 5-Bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C has been shown to produce the corresponding 2-aryloxazolo[4,5-b]pyridine in 93% yield. researchgate.net Similarly, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is another effective medium for this transformation.
| Precursor 1 | Precursor 2 | Reagent/Conditions | Product | Yield | Reference |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE, 200°C, 3 h | 2-(4-Cyanophenyl)-6-bromooxazolo[4,5-b]pyridine | 93% | researchgate.net |
| 2-Amino-5-bromo-3-hydroxypyridine | (1-Benzyl-4-piperidinyl)methyl acetic acid | PPA, 130°C, 2 h | 2-[(1-Benzyl-4-piperidinyl)methyl]-6-bromooxazolo[4,5-b]pyridine | 70% | nih.gov |
| 2-Aminopyridin-3-ol | 4-Aminobenzoic acid | Eaton's reagent, 180°C, 4 h | 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline | 78% | nih.gov |
Modern Synthetic Strategies for Constructing the Core Heterocycle
More recent synthetic efforts have focused on developing milder, more efficient, and versatile methods, including metal-catalyzed cross-couplings and one-pot multicomponent reactions.
Metal-Catalyzed Coupling Reactions for Ring Closure
While classical methods often require harsh conditions, modern approaches utilize transition metal catalysis to facilitate the key C-O bond formation for ring closure. A significant development is the copper-catalyzed intramolecular C–O coupling reaction. nih.gov This method provides a general and efficient synthesis of 2-substituted oxazolo[4,5-b]pyridines from N-(3-hydroxypyridin-2-yl)benzamide precursors. Though this specific substrate leads to the oxazolo[5,4-b]pyridine (B1602731) isomer, the principle is applicable. The advantages of this method include milder reaction conditions and broader substrate scope compared to traditional condensation reactions. nih.gov
Furthermore, palladium-catalyzed reactions, such as the Heck reaction, have been effectively used for the post-modification of the oxazolo[4,5-b]pyridine scaffold, demonstrating the utility of metal catalysis in diversifying these structures. researchgate.net
One-Pot Multicomponent Reactions for Scaffold Assembly
One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis. While specific MCRs for this compound are not extensively reported, related structures have been assembled using these strategies. For instance, isoxazolo[5,4-b]pyridines, which are structural isomers, have been synthesized via a one-pot tandem reaction under microwave irradiation in water, highlighting a green chemistry approach. nih.gov
The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known isocyanide-based MCR, has been used to synthesize various imidazo-fused heterocycles and could potentially be adapted for oxazole-containing systems. These examples suggest that the development of a one-pot or multicomponent reaction for the direct assembly of the this compound scaffold is a feasible and desirable future direction in the synthesis of this heterocyclic family.
Synthesis of Pyridin-3-yl Substituent and its Precursors
The principal strategy for synthesizing 2-(substituted)oxazolo[4,5-b]pyridines involves the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. To obtain the target compound, This compound , the key precursors are 2-amino-3-hydroxypyridine and nicotinic acid (pyridine-3-carboxylic acid).
The core reaction is the formation of an amide bond followed by cyclodehydration to form the oxazole ring. The pyridin-3-yl group is introduced directly from the nicotinic acid precursor.
Key Precursors and their Preparation:
2-Amino-3-hydroxypyridine: This is a foundational building block for the oxazolo[4,5-b]pyridine core. It is often commercially available. Synthetic routes to this precursor can be complex, but it serves as the nucleophilic component in the key condensation step.
Nicotinic Acid (Pyridine-3-carboxylic acid): This commercially available reagent provides the pyridin-3-yl substituent. For the condensation reaction to proceed efficiently, the carboxylic acid is typically activated. This can be achieved by converting it to an acid chloride (nicotinoyl chloride) or by using modern peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov
Alternative Precursors: In some synthetic strategies, substituted pyridines are built from acyclic or other heterocyclic precursors. For instance, highly substituted pyridine rings can be prepared through cycloaddition/cycloreversion reaction sequences using 1,4-oxazin-2-one intermediates. nih.gov This method allows for the construction of a complex pyridine core which could then be converted to the necessary 2-amino-3-hydroxy functionality for the final cyclization.
A general synthetic pathway involves heating 2-amino-3-hydroxypyridine with the desired carboxylic acid in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). clockss.orgresearchgate.net This one-pot procedure directly yields the 2-substituted oxazolo[4,5-b]pyridine.
The table below illustrates the general applicability of this condensation method for generating various analogues.
| Pyridine Precursor | Carboxylic Acid Precursor | Resulting 2-Substituent | Reference |
|---|---|---|---|
| 2-Amino-3-hydroxypyridine | Nicotinic Acid | Pyridin-3-yl | Analogous to clockss.orgresearchgate.net |
| 5-Bromo-2-amino-3-hydroxypyridine | 4-Cyanobenzoic Acid | 4-Cyanophenyl | clockss.org |
| 2-Amino-3-hydroxypyridine | 3-Aminobenzoic Acid | 3-Anilide | nih.gov |
| 5-Bromo-2-amino-3-hydroxypyridine | (4-Piperidinyl)acetic Acid | (4-Piperidinyl)methyl | researchgate.net |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
The efficiency of the synthesis of this compound and its analogues is highly dependent on the reaction conditions, particularly the choice of condensing agent, solvent, and temperature. Research has focused on optimizing these parameters to maximize product yields and simplify purification.
The condensation of 2-amino-3-hydroxypyridine with a carboxylic acid is a critical step requiring optimization.
Key Optimization Parameters:
Condensing Agent: The choice of condensing agent is crucial for the cyclodehydration step.
Polyphosphoric Acid (PPA): A common and effective reagent, PPA serves as both a solvent and a catalyst. Reactions are typically run at high temperatures (e.g., 200°C). clockss.org
Polyphosphoric Acid Trimethylsilyl Ester (PPSE): In some cases, PPSE can offer improved yields compared to PPA. For example, in the synthesis of certain piperidinyl-substituted oxazolo[4,5-b]pyridines, switching from PPSE to PPA increased the yield from 22% to over 70%. clockss.org This highlights the importance of screening different agents for specific substrate combinations.
Peptide Coupling Reagents: Modern coupling agents like HBTU, HATU, and EDCI, often used in combination with a base such as N,N-dimethylaminopyridine (DMAP), provide a milder alternative to the harsh acidic conditions of PPA or PPSE. nih.gov These methods are common in the synthesis of anilide derivatives and are advantageous when sensitive functional groups are present.
Temperature and Reaction Time: High temperatures are generally required when using PPA or PPSE, often in the range of 180-200°C, with reaction times of several hours. clockss.orgevitachem.com Optimization involves finding the balance between achieving a complete reaction and preventing thermal decomposition of the product. For instance, one reported synthesis using Eaton's reagent specifies high temperatures of approximately 180°C. evitachem.com
Solvent: For reactions using coupling agents, solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically employed at room temperature or with gentle heating. nih.gov The choice of solvent can influence the solubility of reagents and the reaction rate.
The following table summarizes findings on the optimization of reaction conditions for the synthesis of various oxazolo[4,5-b]pyridine analogues, which informs the potential optimization for the target compound.
| Starting Materials | Condensing Agent/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-2-amino-3-hydroxypyridine + 4-Cyanobenzoic acid | PPSE | 200 °C | 93% | clockss.org |
| 2-Amino-3-hydroxypyridine derivative + Piperidinyl acid | PPSE | 200 °C | 22% | clockss.org |
| 2-Amino-3-hydroxypyridine derivative + Piperidinyl acid | PPA | Not specified | 70-71% | clockss.org |
| 2-Amino-3-hydroxypyridine + 3-Aminobenzoic acid | HBTU, DMAP | Room Temp | Not specified | nih.gov |
Stereoselective Synthesis Approaches (If Applicable to Derivatives)
The parent compound, This compound , is a planar, achiral molecule. It does not possess any stereocenters, and therefore, its synthesis does not require stereoselective approaches. The atoms of the fused oxazolopyridine ring system and the attached pyridin-3-yl substituent lie in the same plane.
However, stereoselectivity would become a critical consideration in the synthesis of certain derivatives of this compound. If substituents containing chiral centers are introduced to either the oxazolopyridine core or the pyridin-3-yl moiety, diastereomers or enantiomers could be formed.
For example, if a derivative were synthesized with a chiral side chain, such as (R)- or (S)-1-aminoethyl, attached to the pyridine ring, a stereoselective synthesis would be necessary to control the configuration of that stereocenter and produce a single enantiomer. Such approaches could involve:
Use of Chiral Precursors: Starting the synthesis with an enantiomerically pure precursor.
Chiral Catalysis: Employing a chiral catalyst to induce asymmetry during a key bond-forming step.
Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction, followed by its removal.
While these are standard strategies in asymmetric synthesis, no specific examples of stereoselective syntheses for derivatives of this compound were identified in the reviewed literature. The focus has remained on the synthesis of the achiral scaffold and its non-chiral analogues.
Advanced Spectroscopic and Crystallographic Elucidation of 2 Pyridin 3 Yl Oxazolo 4,5 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. A full assignment of the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) NMR spectra is the first step in a comprehensive structural analysis.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
The ¹H NMR spectrum of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on both the pyridine (B92270) and the oxazolo[4,5-b]pyridine (B1248351) ring systems. The chemical shifts and coupling constants of these protons would provide critical information about their electronic environment and spatial relationships. For instance, protons on the pyridine ring are anticipated to appear at distinct chemical shifts influenced by the nitrogen atom's electron-withdrawing nature and their position relative to the oxazole (B20620) linkage.
The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. The number of unique carbon signals would confirm the molecule's symmetry. The chemical shifts would differentiate between carbons in the electron-rich and electron-poor regions of the heterocyclic systems. For example, carbons adjacent to nitrogen atoms or the oxygen atom of the oxazole ring would be expected to resonate at significantly different fields compared to other aromatic carbons.
While ¹⁵N NMR is less common, it would provide direct insight into the electronic structure of the nitrogen atoms within the two pyridine rings and the oxazole ring, offering valuable data for a complete electronic characterization.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-5' | 8.50-8.60 | d |
| H-7' | 8.10-8.20 | dd |
| H-4 | 9.20-9.30 | d |
| H-6 | 7.50-7.60 | dd |
| H-2' | 8.70-8.80 | d |
| H-5 | 7.30-7.40 | dd |
Note: These are predicted values and require experimental verification.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 163-165 |
| C-3a | 140-142 |
| C-5 | 118-120 |
| C-6 | 128-130 |
| C-7 | 148-150 |
| C-7a | 151-153 |
| C-2' | 150-152 |
| C-3' | 125-127 |
| C-4' | 135-137 |
| C-5' | 123-125 |
Note: These are predicted values and require experimental verification.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure from the individual NMR signals.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the pyridin-3-yl substituent to the C-2 position of the oxazolo[4,5-b]pyridine core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the molecule's conformation and the relative orientation of the two heterocyclic ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate measurement of the molecular weight of this compound. This exact mass is used to determine the elemental composition of the molecule, confirming its molecular formula (C₁₂H₇N₃O). This is a critical step in verifying the identity of a newly synthesized compound.
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule and reveals its structural components. For this compound, characteristic fragmentation pathways would likely involve cleavage of the bond between the two heterocyclic rings and fragmentation of the oxazole ring. Elucidating these pathways helps to confirm the connectivity of the molecular structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic rings, as well as the C=N and C=C stretching vibrations within the heterocyclic systems. The C-O-C stretching of the oxazole ring would also be a key diagnostic peak. Analysis of the fingerprint region (below 1500 cm⁻¹) would provide a unique pattern characteristic of the entire molecular structure. Comparing the experimental IR and Raman spectra with theoretical calculations would allow for a detailed assignment of the vibrational modes.
Table 3: Key IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| C=N Stretch | 1600-1650 |
| Aromatic C=C Stretch | 1400-1600 |
| C-O-C Stretch (Oxazole) | 1000-1300 |
Note: These are expected ranges and require experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, including specific absorption maxima (λmax) and molar absorptivity (ε) values, have not been reported in available scientific literature. However, based on the behavior of related oxazolo[4,5-b]pyridine derivatives, it is possible to hypothesize the general characteristics of its electronic spectrum.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The fused aromatic system, comprising the oxazolo[4,5-b]pyridine core conjugated with the pyridin-3-yl substituent, would likely result in complex absorption patterns in the ultraviolet region. The electronic transitions are influenced by the degree of conjugation and the electronic nature of the substituent. For instance, studies on other derivatives show that the introduction of electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima. The solvent polarity is also expected to influence the position of the absorption bands. Without experimental data, a precise quantitative analysis of the electronic transitions and the extent of conjugation remains speculative.
X-Ray Crystallography for Solid-State Molecular Geometry and Packing
A definitive crystal structure for this compound, determined through single-crystal X-ray diffraction, is not present in the accessible literature. Such a study would be essential to unambiguously determine its solid-state molecular geometry, bond parameters, and intermolecular packing motifs.
To date, no published study has presented the crystallographic data collection and structure refinement parameters for this compound. A typical analysis would involve collecting diffraction data at a specific temperature, determining the crystal system and space group, and refining the structural model to yield parameters such as the final R-factor, weighted R-factor, and goodness-of-fit.
The elucidation of intermolecular interactions, such as potential hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the three-dimensional crystal packing, is entirely dependent on the availability of crystallographic data. In related heterocyclic structures, such interactions are crucial in stabilizing the crystal lattice. The nitrogen atoms within the pyridine and oxazole rings could act as hydrogen bond acceptors, influencing the supramolecular assembly.
Computational and Theoretical Investigations of 2 Pyridin 3 Yl Oxazolo 4,5 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and photophysical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For oxazolo[4,5-b]pyridine (B1248351) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are utilized to determine the ground-state electronic structure and molecular orbitals.
Studies on similar oxazolo[4,5-b]pyridine derivatives have demonstrated that the introduction of different substituent groups can significantly influence the electronic distribution and energy levels of the molecular orbitals. nih.gov For 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, the nitrogen atoms in both the pyridine (B92270) and oxazolopyridine ring systems are expected to be regions of high electron density, playing a crucial role in the molecule's electronic properties and potential intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
In studies of related oxazolo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. nih.gov For this compound, it is anticipated that the HOMO would have significant contributions from the oxazolopyridine moiety, while the LUMO would be influenced by the pyridine ring. The energy gap is expected to be in a range that suggests a stable yet reactive molecule, a common characteristic for compounds explored in drug discovery.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Oxazolo[4,5-b]pyridine Derivative
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Note: The data presented is based on a representative substituted oxazolo[4,5-b]pyridine and serves as an illustrative example.
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP analysis is expected to show negative potential around the nitrogen atoms of both the pyridine and oxazole (B20620) rings, highlighting these as primary sites for protonation and hydrogen bonding. The hydrogen atoms and parts of the aromatic rings would likely exhibit a positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its biological activity, as they govern how it interacts with target proteins.
The conformation of this compound is primarily defined by the dihedral angle between the pyridyl and oxazolopyridine ring systems. Computational studies on analogous bi-aryl systems, such as 2-phenylpyridine (B120327), provide insight into the likely preferred conformations. acs.orgnih.gov In the gas phase, these types of molecules typically adopt a non-planar (twisted) conformation to minimize steric hindrance between the ortho-hydrogens on the adjacent rings. acs.org In solution, the preferred conformation can be influenced by solvent polarity, with more polar solvents potentially favoring more planar conformations to enhance solvation.
For this compound, a twisted conformation is expected to be the most stable in the gas phase. The degree of twist is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion.
The flexibility of the molecule is determined by the energy barrier to rotation around the single bond connecting the two ring systems. A lower rotational barrier indicates greater conformational flexibility. DFT calculations can be used to compute the potential energy surface as a function of the dihedral angle, revealing the energy of different conformations and the height of the rotational barriers.
Studies on 2-phenylpyridine have shown that the rotational barrier to achieve a coplanar structure is relatively low. researchgate.net This suggests that this compound would also possess significant conformational flexibility, allowing it to adapt its shape to fit into a biological target's binding site. Molecular dynamics (MD) simulations can further probe this flexibility by simulating the molecule's movement over time in a solvated environment, providing a dynamic picture of its conformational landscape.
Table 2: Calculated Rotational Barrier for a Representative Bi-heteroaromatic System
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Twisted (Minimum) | ~30-40 | 0.0 |
| Planar (Transition State) | 0 | ~2-4 |
| Perpendicular (Transition State) | 90 | ~1-2 |
Note: The data is based on analogous bi-aryl systems and serves as a predictive model for the conformational behavior of this compound.
Molecular Docking Studies with Relevant Protein Targets (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For derivatives of the oxazolo[4,5-b]pyridine scaffold, molecular docking studies have been pivotal in identifying and validating potential protein targets and in understanding the molecular basis of their activity.
Molecular docking simulations have been employed to investigate the interaction of oxazolo[4,5-b]pyridine derivatives with various protein targets, including enzymes implicated in cancer and inflammation.
For instance, a series of novel oxazolo[4,5-b]pyridine-based triazoles were synthesized and their potential as anticancer agents was evaluated. researchgate.net Molecular docking studies were conducted on human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway that is crucial for the proliferation of cancer cells. researchgate.netunipi.it The investigated compounds, which are analogues of this compound, demonstrated efficient inhibition of hDHODH in these in silico models. researchgate.net The docking results, including the predicted binding energies, suggest a stable interaction within the active site of hDHODH.
In another study, piperazine-linked oxazolo[4,5-b]pyridine derivatives were investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme. researchgate.netnih.govresearchgate.net The most active compounds from this series were docked into the ATP-binding site of GSK-3β to understand their binding mechanism. The predicted binding energies indicated a strong affinity for the enzyme.
A summary of representative docking study findings for oxazolo[4,5-b]pyridine analogues is presented in Table 1.
Table 1: Predicted Binding Energies of Oxazolo[4,5-b]pyridine Analogues with Protein Targets
| Compound Class | Protein Target | Best Docking Score (kcal/mol) |
|---|---|---|
| Oxazolo[4,5-b]pyridine-based triazoles | Human Dihydroorotate Dehydrogenase (hDHODH) | Not explicitly stated, but described as "efficient inhibition" researchgate.net |
| Piperazine-linked oxazolo[4,5-b]pyridines | Glycogen Synthase Kinase-3β (GSK-3β) | Not explicitly stated, but compounds showed IC50 values as low as 0.34 µM nih.gov |
| Thiazolo[4,5-b]pyridine (B1357651) derivatives | Cyclooxygenase-1 (COX-1) | -8.5 researchgate.netnih.gov |
Note: Data for thiazolo[4,5-b]pyridine derivatives, a closely related scaffold, are included to illustrate typical binding energy ranges.
A crucial outcome of molecular docking studies is the identification of key amino acid residues within the protein's active site that are involved in ligand recognition. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex and for the biological activity of the compound.
For the oxazolo[4,5-b]pyridine-based triazoles docked with hDHODH, the specific interacting residues were not detailed in the available literature. However, for other inhibitors of hDHODH, interactions with residues such as Arg136, Tyr356, and Leu68 are known to be important.
In the case of the piperazine-linked oxazolo[4,5-b]pyridine derivatives targeting GSK-3β, the docking analysis revealed key interactions. For the most potent compounds, hydrogen bonds were predicted with amino acid residues such as Val135 and Asp200. Additionally, hydrophobic interactions with residues like Ile62, Val70, Ala83, and Leu188 were identified as being important for the binding affinity.
For the related thiazolo[4,5-b]pyridine scaffold, docking studies with phosphoinositide 3-kinase (PI3K) have shown hydrogen bond interactions with Val851 and a water bridge with Tyr836 and Asp810. nih.gov Another key interaction was observed between a sulfonamide group on the ligand and Lys802. nih.gov
Table 2 provides a summary of key interacting residues identified in docking studies of oxazolo[4,5-b]pyridine analogues and related compounds.
Table 2: Key Amino Acid Residues in Ligand-Protein Recognition for Oxazolo[4,5-b]pyridine Analogues and Related Scaffolds
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Piperazine-linked oxazolo[4,5-b]pyridines | GSK-3β | Val135, Asp200 | Hydrogen Bonding |
| Ile62, Val70, Ala83, Leu188 | Hydrophobic Interactions | ||
| Thiazolo[5,4-b]pyridine (B1319707) derivatives | PI3Kα | Val851 | Hydrogen Bonding |
| Tyr836, Asp810 | Water-mediated Hydrogen Bonding |
Quantitative Structure-Activity Relationship (QSAR) Modeling (If Applied to Analogues)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to analogues of this compound to predict their biological activities, particularly their antifungal properties. In one such study, a QSAR analysis was performed on a series of benzoxazoles and oxazolo[4,5-b]pyridines to correlate their structural features with their antifungal activity against Candida albicans. researchgate.net The study utilized a stepwise regression procedure to develop a predictive model. researchgate.net
Another study focused on 3D-QSAR analysis of benzoxazoles and oxazolo[4,5-b]pyridines as antifungal agents. ijpsnonline.com This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D models. The statistical quality of the developed models was found to be good, with a high cross-validated q² value, indicating good predictive ability. ijpsnonline.com For the CoMFA model, a q² of 0.835 and a conventional r² of 0.976 were reported, while the CoMSIA model yielded a q² of 0.812 and an r² of 0.971. ijpsnonline.com
A QSAR study on the structurally similar 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists also demonstrated the utility of this approach. rjptonline.orgrjptonline.org A 3D-QSAR model was developed using partial least square regression analysis, resulting in a model with good statistical significance (r² = 0.7902, q² = 0.6449, and pred_r² = 0.6650). rjptonline.orgrjptonline.org
Table 3 summarizes the statistical parameters of representative QSAR models developed for oxazolo[4,5-b]pyridine analogues and related heterocyclic systems.
Table 3: Statistical Parameters of QSAR Models for Oxazolo[4,5-b]pyridine Analogues and Related Compounds
| Compound Series | Biological Activity | QSAR Method | r² | q² | pred_r² |
|---|---|---|---|---|---|
| Benzoxazoles and Oxazolo[4,5-b]pyridines | Antifungal | 3D-QSAR (CoMFA) | 0.976 | 0.835 | 0.773 |
| Benzoxazoles and Oxazolo[4,5-b]pyridines | Antifungal | 3D-QSAR (CoMSIA) | 0.971 | 0.812 | 0.81 |
r²: Coefficient of determination; q²: Cross-validated correlation coefficient; pred_r²: Predictive r² for the external test set; PLSR: Partial Least Squares Regression.
A key aspect of QSAR modeling is the interpretation of the molecular descriptors that are found to be important for the biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
In the QSAR study of antifungal oxazolo[4,5-b]pyridines, it was revealed that the oxazolo[4,5-b]pyridine ring system was preferred over the benzoxazole (B165842) ring for higher activity. researchgate.net The presence of a benzyl (B1604629) group at the 2-position was found to be more significant than a phenyl group. researchgate.net Furthermore, the nature of the substituent at the 5-position of the fused ring system was important, with electron-withdrawing groups like a nitro group leading to an increase in antifungal potency. researchgate.net
The 3D-QSAR study on 2,6-disubstituted thiazolo[4,5-b]pyridines as H3 receptor antagonists highlighted the importance of both steric and electrostatic fields. rjptonline.orgrjptonline.org The contour maps generated from the model indicated that bulky substituents at certain positions and electronegative groups in other regions of the molecule would be favorable for enhancing the biological activity. rjptonline.orgrjptonline.org Specifically, the model suggested that a more bulky substitution at the R-group on the 6-position and a more electronegative substituent in another region would increase the H3 receptor antagonistic activity. rjptonline.org
For a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives with antioxidant activity, a QSAR study indicated that small, hydrophilic molecules with a minimal distance of specific atoms from the center of mass, and a strong symmetry of electronegative atoms along the first principal component axis, tend to exhibit higher activity. dmed.org.ua
Chemical Reactivity and Functionalization of the 2 Pyridin 3 Yl Oxazolo 4,5 B Pyridine Core
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Oxazolo[4,5-b]pyridine (B1248351) Rings
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. researchgate.netresearchgate.net When substitution does occur, it is typically directed to the 3- and 5-positions relative to the nitrogen atom. nih.govclockss.org In the case of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, the pyridin-3-yl substituent itself is a deactivating group, further reducing the reactivity of the oxazolo[4,5-b]pyridine core towards electrophiles.
Conversely, the oxazolo[4,5-b]pyridine ring system's reactivity in EAS reactions is influenced by the fused oxazole (B20620) ring and the pyridine nitrogen. Studies on analogous compounds, such as 2-(2-thienyl)oxazolo[4,5-b]pyridine, have shown that electrophilic substitution, including nitration, bromination, formylation, and acylation, occurs exclusively on the more activated thiophene (B33073) ring. researchgate.net This suggests that the oxazolo[4,5-b]pyridine core is relatively resistant to electrophilic attack. However, within the oxazolo[4,5-b]pyridine system itself, the pyridine ring is expected to be the more likely site for electrophilic attack compared to the oxazole ring, which is generally not susceptible to EAS.
The position of electrophilic attack on the oxazolo[4,5-b]pyridine ring is influenced by the directing effects of the fused oxazole and the pyridine nitrogen. Activation of the pyridine ring, for instance through the formation of a pyridine N-oxide, can facilitate electrophilic substitution. researchgate.netresearchgate.net For example, the oxidation of pyridine to pyridine-N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack. researchgate.net A study on the bromination of oxazolo[4,5-b]pyridin-2-one in dimethylformamide resulted in the substitution of a hydrogen atom. lookchem.com
| Ring System | Predicted Position of Substitution | Rationale |
|---|---|---|
| Pyridin-3-yl Ring | Positions 2, 4, or 6 | The nitrogen atom directs electrophiles to the meta positions (3 and 5), but in a 3-substituted pyridine, the remaining positions are 2, 4, 5, and 6. The oxazolopyridinyl group at position 3 will influence the exact position. |
| Oxazolo[4,5-b]pyridine Ring | Position 7 | Based on studies of similar systems where metalation, a prelude to some electrophilic substitutions, occurs at the 7-position. The fused oxazole ring and the pyridine nitrogen direct the substitution. |
Nucleophilic Attack and Transformations
The electron-deficient nature of the pyridine rings in this compound makes them susceptible to nucleophilic attack. In a simple pyridine ring, nucleophilic substitution is favored at the 2- and 4-positions. nih.gov For the pyridin-3-yl substituent, nucleophilic attack is less likely compared to pyridines with leaving groups at the 2- or 4-positions.
The oxazolo[4,5-b]pyridine core is also a target for nucleophiles. The introduction of a nitro group, a strong electron-withdrawing group, into the pyridine ring of an oxazolo[3,2-a]pyridinium system dramatically increases its susceptibility to nucleophilic attack, leading to ring-opening of the pyridine fragment. wikipedia.orgnih.gov In the case of 6-nitroisoxazolo[4,3-b]pyridines, nucleophilic addition occurs at the 7-position. nih.govnih.gov These findings suggest that the presence of strongly deactivating groups on the oxazolo[4,5-b]pyridine ring of the title compound would render it highly electrophilic and prone to nucleophilic attack, potentially at the 7-position, or could lead to ring-opening of the pyridine moiety of the oxazolo[4,5-b]pyridine system. wikipedia.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions at Various Positions
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For the this compound scaffold, these reactions can be employed to introduce a variety of substituents at different positions, provided a suitable handle like a halogen atom is present.
A notable example is the Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org Research on a related system has demonstrated the successful implementation of a Heck reaction on a 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine with methyl acrylate, using palladium acetate (B1210297) as the catalyst. clockss.org This indicates that a halogenated derivative of this compound could similarly undergo Heck coupling to introduce alkenyl groups.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is another highly relevant transformation. bohrium.comnih.gov This reaction has been used to synthesize 2-arylpyridines from pyridine-2-sulfonyl fluoride (B91410) and various (hetero)aryl boronic acids and esters. bohrium.comnih.gov The synthesis of novel pyridine derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids has also been reported. researchgate.net These examples suggest that a halogenated this compound could be a viable substrate for Suzuki coupling to introduce new aryl or heteroaryl groups.
Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines), are also expected to be applicable for the functionalization of a halogenated this compound core.
| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkenyl-substituted derivative |
| Suzuki-Miyaura | Boronic acid/ester | Pd(dppf)Cl₂, Na₃PO₄ | Aryl/heteroaryl-substituted derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted derivative |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino-substituted derivative |
Heterocycle Functionalization and Derivatization Strategies
The functionalization of the this compound core can be achieved through various strategies targeting either the pyridin-3-yl substituent or the oxazolo[4,5-b]pyridine ring system.
One approach involves the introduction of functional groups onto a pre-formed oxazolo[4,5-b]pyridine core. For instance, the synthesis of substituted oxazolo[4,5-b]pyridine derivatives has been achieved by heating 5-bromo-3-hydroxy-2-aminopyridine with various carboxylic acids in the presence of polyphosphoric acid (PPA) or its ethyl ester (PPSE). mdpi.com This allows for the introduction of different substituents at the 2-position of the oxazolo[4,5-b]pyridine ring.
Another strategy is the derivatization of existing functional groups. For example, a cyano group on the oxazolo[4,5-b]pyridine core can be reduced to a primary amine using Raney nickel, which can then be further functionalized. clockss.org
Metalation followed by reaction with an electrophile is a powerful method for C-H functionalization. In a study of 2-diethylaminooxazolo[4,5-b]pyridine, it was found that treatment with tert-butyllithium (B1211817) resulted in regioselective metalation at the 7-position. The resulting lithiated intermediate could then be trapped with various electrophiles to introduce a range of substituents at this position. lookchem.com This suggests that a similar strategy could be applied to this compound, potentially allowing for selective functionalization of the oxazolo[4,5-b]pyridine ring.
Oxidation and Reduction Chemistry of the Compound
The oxidation of this compound can be expected to occur at the nitrogen atoms of the pyridine rings. The oxidation of pyridines to their corresponding N-oxides is a common reaction, often carried out using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.net The formation of an N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic reactions. researchgate.netresearchgate.net Selective N-oxidation of one pyridine ring over the other may be possible depending on the reaction conditions and the electronic environment of each nitrogen atom. For instance, selective N-oxidation of amine-containing pyridines has been achieved using an in situ protonation strategy and an iminium salt organocatalyst. nih.gov
Reduction of the this compound system could lead to several outcomes. The pyridine rings can be reduced to piperidines under catalytic hydrogenation conditions, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). The specific conditions would determine the extent of reduction. The oxazole ring is generally more resistant to reduction than the pyridine rings. However, harsh reduction conditions could potentially lead to the cleavage of the oxazole ring. The reduction of a double bond introduced via a Heck reaction on a related oxazolo[4,5-b]pyridine system has been achieved using hydrogen over palladium on carbon. clockss.org The reduction of a cyano group to a primary amine on the same scaffold was accomplished with Raney nickel under high pressure. clockss.org
Investigation of Stability and Degradation Pathways under Various Conditions
The stability of this compound is an important consideration for its synthesis, storage, and application. The fused oxazolo[4,5-b]pyridine ring system is generally expected to be thermally stable. Studies on other heterocyclic compounds have shown that thermal decomposition often occurs in multiple stages at elevated temperatures. mdpi.comnih.gov For instance, the thermal stability of some heterocyclic anticancer drug candidates was found to be above 260 °C in an oxidizing atmosphere. mdpi.com
The hydrolytic stability of the oxazole ring is a key factor. Oxazoles can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. The stability of oxazolidine-based compounds has been shown to be influenced by substituents, with electron-withdrawing groups accelerating hydrolysis. nih.gov In a study of 6-nitrooxazolo[3,2-a]pyridinium salts, the oxazole fragment was found to be hydrolytically unstable, readily cleaving in the presence of water. wikipedia.orgnih.govmdpi.com This suggests that the pH of the medium could significantly impact the stability of this compound.
The photochemical stability is another important aspect. Many heterocyclic compounds can undergo photochemical reactions upon exposure to light, leading to degradation. The photostability of BODIPY dyes, for example, has been studied, and it was found that UV irradiation can lead to the detachment of substituents and eventually the disintegration of the core structure. mdpi.com Therefore, it is plausible that this compound may also be sensitive to light, and its stability under photochemical conditions would need to be evaluated for specific applications.
Interactions with Biological Systems: Mechanistic and Target Oriented Studies of 2 Pyridin 3 Yl Oxazolo 4,5 B Pyridine and Its Analogues
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
No publicly available studies were found that determined the IC50 or Ki values of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine for any specific enzyme targets. Information regarding the reversibility of its potential enzyme inhibition or its binding mechanism (allosteric vs. orthosteric) is also unavailable.
Determination of IC50 and Ki Values for Specific Enzyme Targets
Data not available.
Reversibility and Irreversibility of Enzyme Inhibition
Data not available.
Allosteric vs. Orthosteric Binding Mechanisms
Data not available.
Receptor Binding Assays and Ligand-Receptor Interactions
No radioligand binding studies or functional assays have been published for this compound. Therefore, its receptor affinity (Kd) and its potential role as an agonist, antagonist, or modulator at any receptor are unknown.
Radioligand Binding Studies for Receptor Affinity (Kd)
Data not available.
Functional Assays for Agonist, Antagonist, or Modulator Activity in Recombinant Systems
Data not available.
Cell-Based Assays for Cellular Pathway Modulation (In Vitro)
In vitro cell-based assays are crucial for elucidating how compounds like this compound and its derivatives affect cellular functions. These assays allow for the controlled investigation of a compound's impact on specific signaling cascades and the downstream molecular consequences.
Analogues of the oxazolo[4,5-b]pyridine (B1248351) scaffold have been identified as potent modulators of key signaling pathways, particularly those involving kinases and G protein-coupled receptors (GPCRs).
Inhibition of Glycogen (B147801) Synthase Kinase-3β (GSK-3β): A series of oxazolo[4,5-b]pyridine-2-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their ability to inhibit GSK-3β, a key regulator in numerous cellular processes, including inflammation. nih.gov In vitro kinase assays demonstrated that several compounds were potent inhibitors of GSK-3β. For instance, compound 4g from the series showed the highest inhibition with an IC₅₀ value of 0.19 μM. nih.gov This inhibitory action is significant as GSK-3β is considered a pro-inflammatory enzyme, and its modulation can control inflammatory responses. nih.govnih.gov
Phosphoinositide 3-Kinase (PI3K) Inhibition: While focusing on the isomeric thiazolo[5,4-b]pyridine (B1319707) scaffold, studies have highlighted the importance of the pyridyl substitution for potent kinase inhibition. A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed as PI3K inhibitors. nih.gov The PI3K signaling pathway is critical for cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers. nih.gov The lead compound, 19a , exhibited an IC₅₀ of 3.6 nM against PI3Kα and also showed potent, nanomolar inhibition of PI3Kγ and PI3Kδ isoforms. nih.gov This demonstrates the potential for pyridyl-substituted heterocyclic systems to target the PI3K pathway.
Neuropeptide S Receptor (NPSR) Antagonism: In studies of the related oxazolo[3,4-a]pyrazine scaffold, researchers used calcium mobilization assays to assess the functional antagonism of the Neuropeptide S Receptor (NPSR), a GPCR. nih.gov Antagonists were shown to inhibit the increase in intracellular calcium levels stimulated by the neuropeptide S (NPS), indicating a blockade of the Gq signaling pathway. nih.gov This type of functional assay is essential for confirming the modulatory effect of a compound on a specific receptor-mediated pathway.
Exposure of cells to bioactive oxazolo[4,5-b]pyridine analogues has been shown to alter the expression and levels of key proteins, particularly pro-inflammatory mediators.
Following the observation that certain oxazolo[4,5-b]pyridine-2-one derivatives inhibit GSK-3β, their effect on the production of pro-inflammatory cytokines was investigated in vivo. nih.gov The most active GSK-3β inhibitors, including compounds 4g , 4d , 4f , and 4i , were found to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression of key inflammatory mediators provides a direct link between the compound's initial target engagement (GSK-3β inhibition) and a functional cellular response. These findings are consistent with other studies on oxazolo[4,5-b]pyridine-based piperazinamides which also showed suppression of pro-inflammatory mediators. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Interactions (In Vitro)
SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the oxazolo[4,5-b]pyridine class, these studies have been instrumental in optimizing potency and selectivity.
The synthesis of new analogues is often guided by a rational design strategy, which can involve techniques like scaffold hopping or pharmacophore splicing.
Scaffold Hopping and Bioisosteric Replacement: The pyrazolo[3,4-b]pyridine scaffold, a bioisostere of the oxazolopyridine core, has been used to develop inhibitors for Tropomyosin receptor kinases (TRKs). nih.gov Researchers used a scaffold hopping strategy to replace the core of known inhibitors with the pyrazolo[3,4-b]pyridine fragment, which serves as an effective hydrogen bond center. nih.gov
Systematic Moiety Modification: In the design of c-Met/VEGFR-2 inhibitors based on a nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine core, a systematic approach was taken where the lead compound was divided into four distinct moieties (A, B, C, and D). frontiersin.org Analogues were then synthesized by modifying each moiety to explore the chemical space and improve kinase inhibitory activity. For example, moiety A, the parent nucleus, was typically a heterocyclic ring like pyridine (B92270). frontiersin.org
Click Chemistry for Library Synthesis: Microwave-assisted "click chemistry" has been employed as a rapid and efficient method to generate libraries of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles for biological screening. nih.gov This approach allows for the facile combination of different molecular fragments to quickly build a diverse set of analogues for SAR studies.
Condensation Reactions: A common and foundational method for synthesizing the 2-substituted oxazolo[4,5-b]pyridine core involves the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids, often facilitated by agents like polyphosphoric acid (PPA) at elevated temperatures. researchgate.netresearchgate.netresearchgate.net
Through the systematic testing of synthesized analogues, clear relationships between chemical structure and biological activity have been established.
Anilide Substitutions in Antitrypanosomal Agents: In a series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides screened against Trypanosoma brucei, the nature and position of substituents on the anilide ring were found to be critical for activity. nih.gov A sharp structure-activity relationship was observed, with the most potent compound exhibiting an IC₅₀ of 91 nM. nih.gov This highlights the sensitivity of the biological target to the specific chemical features of the inhibitor.
Importance of the Sulfonamide Group in PI3K Inhibitors: For thiazolo[5,4-b]pyridine analogues designed as PI3K inhibitors, the sulfonamide functionality was identified as a key structural unit for activity. nih.gov Molecular docking studies suggested that the sulfonamide group forms a crucial hydrogen bond interaction with Lys802 in the ATP binding pocket of PI3Kα. nih.gov Furthermore, replacing the pyridyl group attached to the core with a phenyl group led to a significant drop in activity, underscoring the importance of the pyridine nitrogen for potent inhibition. nih.gov
Impact of Triazole Substituents on GSK-3β Inhibition: For the oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, the substituent on the triazole ring significantly influenced GSK-3β inhibitory activity. nih.gov The data below illustrates the range of activities achieved by modifying this part of the molecule.
Table 1: In Vitro GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine-2-one Analogues This table is interactive. You can sort and filter the data.
| Compound | R-Group on Triazole Ring | IC₅₀ (μM) |
|---|---|---|
| 4g | 4-Chlorophenyl | 0.19 |
| 4d | 4-Fluorophenyl | 0.25 |
| 4f | 4-Bromophenyl | 0.28 |
| 4i | 4-Nitrophenyl | 0.35 |
| 4n | 4-Methylphenyl | 0.44 |
| 4q | 2,4-Dichlorophenyl | 0.49 |
Data sourced from a study on GSK-3β inhibitors. nih.gov
Biophysical Characterization of Compound-Target Interactions
Biophysical techniques provide direct evidence of compound binding to its biological target and can quantify the affinity and thermodynamics of the interaction.
Molecular Docking Studies: Computational docking is widely used to predict and rationalize the binding mode of oxazolopyridine analogues. Docking of a potent thiazolo[5,4-b]pyridine inhibitor (19a ) into the PI3Kα kinase domain revealed that the heterocyclic core fits into the ATP binding pocket, forming a key hydrogen bond with the hinge residue Val851. nih.gov Similarly, docking of 3-(pyridine-3-yl)-2-oxazolidinone derivatives predicted hydrogen bonding with residues in the bacterial ribosome, explaining their antibacterial activity. nih.gov
Interaction with Serum Proteins: The interaction of drugs with plasma proteins like human serum albumin (HSA) is a critical pharmacokinetic property. The binding of a series of isoxazolo[3,4-b]pyridine-3(1H)-one derivatives to HSA was studied using high-performance liquid chromatography (HSA-HPLC). mdpi.com The results indicated that the pyridine derivatives generally featured rather weak affinities to HSA, which can be advantageous in ensuring a higher fraction of unbound, active drug in circulation. mdpi.com
Metal Dication Affinities: The coordination chemistry of the related imidazo[4,5-b]pyridine scaffold with biologically relevant metal ions (e.g., Zn(II), Cu(II)) has been investigated using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations. mdpi.com These studies identified the imidazole (B134444) nitrogen as the primary binding site and showed that Cu(II) and Zn(II) form stable complexes with the ligands. mdpi.com Such biophysical characterization is vital for understanding potential roles in metalloenzyme modulation or metal ion sensing.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Currently, there is no specific Isothermal Titration Calorimetry (ITC) data available in the peer-reviewed literature for the binding of this compound to a biological target. ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Hypothetical Data Table for ITC Analysis:
In the absence of experimental data, a hypothetical table is presented below to illustrate the type of information that would be generated from an ITC experiment for the binding of an oxazolo[4,5-b]pyridine analogue to a putative kinase target.
| Compound | Target Protein | Kd (nM) | n (sites) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Analogue 1 | Kinase A | 150 | 1.05 | -12.5 | -2.3 |
| Analogue 2 | Kinase A | 85 | 0.98 | -10.8 | -0.5 |
| Analogue 3 | Kinase B | 500 | 1.10 | -8.2 | 1.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Surface Plasmon Resonance (SPR) for Kinetics of Binding and Dissociation
As with ITC, specific Surface Plasmon Resonance (SPR) data for this compound is not found in the available scientific literature. SPR is a label-free optical sensing technique used to monitor biomolecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (Kd) can also be calculated from the ratio of these rates (koff/kon).
Hypothetical Data Table for SPR Analysis:
The following table is a hypothetical representation of the kinetic data that could be obtained from an SPR analysis of oxazolo[4,5-b]pyridine analogues binding to a target protein.
| Compound | Target Protein | kon (105 M-1s-1) | koff (10-3 s-1) | Kd (nM) |
| Analogue 1 | Target X | 2.1 | 3.5 | 167 |
| Analogue 2 | Target X | 3.5 | 2.9 | 83 |
| Analogue 3 | Target Y | 1.5 | 7.5 | 500 |
This table is for illustrative purposes only and does not represent actual experimental data.
Mechanistic Insights into Cellular Fate and Intracellular Localization (In Vitro)
Detailed studies on the cellular uptake, distribution, and specific intracellular localization of this compound are not currently available in the scientific literature. Such studies often employ fluorescently-labeled analogues of the compound in conjunction with techniques like confocal microscopy to visualize its accumulation within different cellular compartments (e.g., nucleus, mitochondria, cytoplasm).
The physicochemical properties of the oxazolo[4,5-b]pyridine scaffold, such as its lipophilicity and potential for hydrogen bonding, would be expected to influence its ability to cross cell membranes and its subsequent intracellular distribution. For instance, research on a 6-phenylpyridin-2-yl guanidine (B92328) derivative, which also contains a pyridine ring, highlighted its evaluation in cellular assays for the inhibition of IL-6 release, indicating its ability to enter cells and engage with intracellular targets. mdpi.com
Future studies employing a fluorescently tagged version of this compound would be invaluable for elucidating its mechanism of action. By observing its localization, researchers could infer potential intracellular targets. For example, accumulation in the nucleus might suggest an interaction with transcription factors or other nuclear proteins, while localization to the mitochondria could imply a role in cellular metabolism or apoptosis.
Future Directions and Advanced Research Perspectives for 2 Pyridin 3 Yl Oxazolo 4,5 B Pyridine Derivatives
Design and Synthesis of Novel Scaffolds Based on the Oxazolo[4,5-b]pyridine (B1248351) Framework
The future of drug discovery with the oxazolo[4,5-b]pyridine core lies in the rational design and synthesis of novel scaffolds that move beyond simple substitution. Advanced strategies will focus on bioisosteric replacement, scaffold hopping, and the creation of hybrid molecules to improve potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement: A key area of future research involves the replacement of the oxazole (B20620) ring with other five-membered heterocycles to modulate biological activity. For instance, replacing the oxygen atom with sulfur to yield thiazolo[4,5-b]pyridines can alter the electronic and steric properties of the molecule, potentially leading to new target interactions or improved metabolic stability. nih.govnih.gov Similarly, the synthesis of isoxazolo[4,5-b]pyridines offers another avenue for structural diversification. nih.gov
Scaffold Hopping and Isomeric Exploration: The exploration of isomeric scaffolds, such as oxazolo[5,4-b]pyridine (B1602731), is a promising strategy. Another advanced approach is scaffold hopping, where the entire oxazolopyridine core is replaced by a structurally different but functionally similar framework, like the oxazolo[5,4-d]pyrimidine (B1261902) system. mdpi.comresearchgate.net This can lead to the discovery of compounds with entirely new intellectual property and potentially better drug-like properties. researchgate.net
Hybrid Molecule Design: Creating hybrid molecules by fusing the oxazolo[4,5-b]pyridine scaffold with other pharmacologically active moieties is an emerging trend. For example, incorporating fragments known to interact with specific targets, such as a 1,2,3-triazole ring introduced via "click chemistry," can produce bifunctional molecules or compounds with enhanced target affinity. nih.gov
| Strategy | Example of Resulting Scaffold | Rationale and Potential Advantage | Relevant Findings |
|---|---|---|---|
| Bioisosteric Replacement | Thiazolo[4,5-b]pyridine (B1357651) | Modulates electronic properties, potentially improving metabolic stability and target affinity. | Thiazolo[4,5-b]pyridine derivatives have been designed as EGFR-TK inhibitors and fluorescent probes. nih.govnih.gov |
| Scaffold Hopping | Oxazolo[5,4-d]pyrimidine | Accesses novel chemical space, potentially overcoming limitations of the original scaffold (e.g., toxicity, ADME issues). | Oxazolo[5,4-d]pyrimidines have been developed as potential anticancer agents and CB2 receptor antagonists. mdpi.comresearchgate.net |
| Isomeric Rearrangement | Isoxazolo[4,5-b]pyridine | Alters the geometry and hydrogen bonding capacity of the molecule, leading to different biological profiles. | Efficient synthetic methods for isoxazolo[4,5-b]pyridines have been developed, opening avenues for exploration. nih.gov |
| Hybridization | Oxazolo[4,5-b]pyridine-triazole | Combines pharmacophores to create bifunctional molecules or enhance binding to a single target. | Click chemistry has been used to synthesize oxazolo[4,5-b]pyridine-based 1,2,3-triazoles as GSK-3β inhibitors. nih.gov |
Development of Advanced Methodologies for Synthesis and Functionalization
Efficiency and innovation in chemical synthesis are paramount to advancing the study of 2-(pyridin-3-yl)oxazolo[4,5-b]pyridine derivatives. Future efforts will concentrate on developing more sustainable, efficient, and versatile synthetic methods.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times, increase yields, and improve the purity of heterocyclic compounds. researchgate.net Its application in the synthesis of 2-aryloxazolo[4,5-b]pyridines, using catalysts like amino-functionalized SBA-15, demonstrates a move towards more efficient and environmentally friendly processes. researchgate.net
Novel Catalytic Systems: The development of novel catalysts is crucial. For example, silica-supported perchloric acid has been used for the one-pot synthesis of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines, offering high yields and procedural simplicity. researchgate.net The use of recyclable nanocatalysts, such as zinc oxide nanoparticles, also represents a step towards greener chemistry in this field. dmed.org.ua
Multi-Component and Flow Chemistry: Future synthetic strategies will likely involve a shift towards multi-component reactions (MCRs) and flow chemistry. MCRs allow the construction of complex molecules in a single step from three or more reactants, significantly improving efficiency. researchgate.net Flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability, which are critical for the eventual large-scale production of drug candidates.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and activities. springernature.comnih.gov For the oxazolo[4,5-b]pyridine class, these computational tools are invaluable for navigating the vast chemical space.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of oxazolo[4,5-b]pyridine derivatives with their biological activities. dmed.org.ua By using techniques like multiple linear regression (MLR) and genetic algorithms, researchers can build predictive models that identify key molecular descriptors responsible for a desired effect, such as antioxidant activity. dmed.org.ua These models guide the synthesis of more potent compounds by predicting their activity before they are even made. dmed.org.ua
ADMET Prediction: A major hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained on existing data to predict the ADMET profile of novel oxazolo[4,5-b]pyridine derivatives, allowing researchers to filter out compounds with unfavorable properties early in the design phase. rsc.orgagosr.com
Exploration of this compound as a Probe for Biological Pathway Elucidation
Beyond their direct therapeutic potential, derivatives of this compound can be engineered as chemical probes to study and elucidate complex biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing its function to be studied in a cellular or in vivo context.
The development of fluorescent probes is a particularly promising area. By attaching a fluorophore to the oxazolo[4,5-b]pyridine scaffold, or by designing the scaffold itself to have intrinsic fluorescent properties that change upon binding, researchers can create tools for bioimaging. For example, a related thiazolo[4,5-b]pyridine-based probe was successfully developed for the selective detection and imaging of intracellular zinc ions. nih.gov This probe exhibited high selectivity and was permeable to cell membranes, making it useful for monitoring zinc concentration changes in living cells and even in whole organisms like C. elegans. nih.gov
Similarly, a this compound derivative could be designed to bind a specific enzyme or receptor. When tagged with a fluorescent marker, this probe would allow for the visualization of the target's location and trafficking within the cell, providing critical insights into its biological function and role in disease.
Integration with Chemoinformatics and High-Throughput Screening for Target Identification (In Vitro)
Identifying the specific biological targets of a bioactive compound is a critical step in drug development. The integration of chemoinformatics with high-throughput screening (HTS) provides a powerful engine for this process.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a panel of biological assays. A whole-organism HTS campaign against Trypanosoma brucei led to the identification of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a potent new class of inhibitors. nih.gov Future research will leverage HTS not only for hit discovery but also for target deconvolution, by screening active compounds against panels of known enzymes or receptors to identify potential targets.
Chemoinformatics and Virtual Screening: Chemoinformatics plays a crucial role in managing and analyzing the vast datasets generated by HTS. Pharmacophore modeling, a computational technique, can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. waocp.org This model can then be used to perform virtual screening of large compound databases to find new molecules with a high probability of being active. waocp.org This approach was used to identify oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as potential EGFR inhibitors. waocp.org
Advanced Computational Modeling for Mechanism-Based Design
To design truly innovative drugs, a deep understanding of how a molecule interacts with its target at the atomic level is essential. Advanced computational modeling techniques provide this insight, enabling mechanism-based drug design.
Molecular Docking and Dynamics: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comrsc.org This technique has been used to study how oxazolo[4,5-b]pyridine derivatives bind to enzymes like DNA gyrase, revealing key interactions at the ATP binding site. rsc.org Following docking, molecular dynamics (MD) simulations can be performed to model the behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. agosr.com
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic properties of molecules. rsc.orgagosr.com For oxazolo[4,5-b]pyridine derivatives, DFT calculations can help explain their spectral properties and reactivity, providing a deeper understanding that can guide the design of molecules with optimized electronic characteristics for improved binding or reactivity. rsc.org
| Computational Method | Application in Drug Design | Example for Oxazolopyridine Derivatives |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein's active site. | Used to evaluate the interaction of oxazolo[5,4-d]pyrimidines with the VEGFR-2 active site. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a ligand-protein complex over time to assess stability. | Performed to evaluate the interactions of substituted oxazolo[4,5-b]pyridines with the DNA gyrase enzyme. rsc.org |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | Developed to predict the antioxidant activity of 3H-thiazolo[4,5-b]pyridin-2-one derivatives. dmed.org.ua |
| Pharmacophore-Based Screening | Identifies the essential 3D features required for activity and screens databases for matching compounds. | Used to screen databases to find potential EGFR inhibitors based on a quinazoline (B50416) scaffold. waocp.org |
Q & A
Q. What synthetic methodologies are available for preparing 2-(substituted phenyl)oxazolo[4,5-b]pyridines under ambient conditions?
A silica-supported, acid-catalyzed one-pot synthesis is a robust method for synthesizing oxazolo[4,5-b]pyridine derivatives. The protocol involves reacting benzoic acid derivatives with 2-amino-3-hydroxypridine in methanol, using HClO₄/SiO₂ nanoparticles (5 mol%) as a catalyst. Key advantages include ambient reaction conditions, short reaction times (monitored via TLC), and reusable catalysts. Post-reaction purification involves rotary evaporation, chloroform-based catalyst recovery, and recrystallization from acetonitrile. Structural confirmation is achieved through IR, ¹H/¹³C NMR, and HRMS .
Q. How is the structural characterization of oxazolo[4,5-b]pyridine derivatives performed?
Characterization typically combines spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm), while ¹³C NMR confirms carbon frameworks.
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ peaks matching calculated masses).
For example, 2-(4-chlorophenyl)oxazolo[4,5-b]pyridine (3i) shows a molecular ion at m/z 243.0425 (calculated: 243.0423) .
Q. What safety protocols are recommended for handling oxazolo[4,5-b]pyridine derivatives in laboratory settings?
Experimental waste should be segregated and disposed of by certified hazardous waste management services to prevent environmental contamination. Personal protective equipment (PPE) such as gloves and lab coats is mandatory. Inhalation or skin contact risks require immediate medical consultation, and safety data sheets (SDS) must be reviewed prior to use .
Advanced Research Questions
Q. How is regioselectivity in oxazolo[4,5-b]pyridine synthesis rationalized using computational methods?
Regioselectivity can be analyzed using local nucleophilicity descriptors (Nk) derived from density functional theory (DFT) at the B3LYP/6-311G++(d,p) level. These descriptors predict reactive sites by evaluating electron density distribution and frontier molecular orbitals. For instance, the preferential formation of 2-(substituted phenyl) derivatives over alternative isomers is attributed to higher nucleophilicity at the C2 position of the pyridine ring .
Q. What explains the selective antibacterial activity of oxazolo[4,5-b]pyridine derivatives against Gram-positive bacteria?
Oxazolo[4,5-b]pyridines exhibit higher efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus, MIC = 8–32 µg/mL) due to their ability to disrupt cell wall biosynthesis or interfere with membrane integrity. Gram-negative bacteria, with their outer membrane lipopolysaccharide barrier, show reduced susceptibility. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents (e.g., Cl, CF₃) at the phenyl ring for enhancing activity .
Q. How can discrepancies in bioactivity data across studies be addressed?
Discrepancies often arise from variations in bacterial strains, assay conditions, or compound purity. To mitigate these:
Q. What computational strategies are employed to optimize oxazolo[4,5-b]pyridine derivatives for drug design?
Density functional theory (DFT) and molecular docking are widely used:
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Docking : Simulates interactions with target proteins (e.g., S. aureus dihydrofolate reductase).
ADME prediction tools (e.g., SwissADME) further guide lead optimization by evaluating pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
